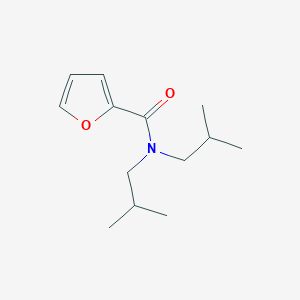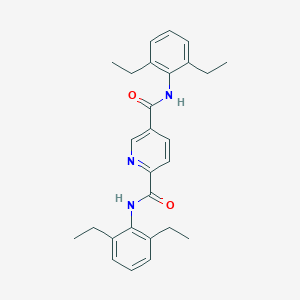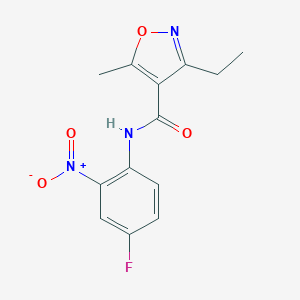![molecular formula C12H10ClNO4S B262198 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione, also known as CPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CPD belongs to the spirocyclic family of compounds and is characterized by its unique structure, which consists of a spirocyclic ring system and a chlorophenyl group. In
作用機序
The mechanism of action of 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione is complex and involves multiple pathways. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to inhibit the activity of COX-2 by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to inhibit the replication of viruses by interfering with the viral life cycle, including viral entry, replication, and assembly.
Biochemical and Physiological Effects
8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione inhibits the activity of COX-2 and reduces the production of prostaglandins. In addition, 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has anti-inflammatory effects and can reduce inflammation in animal models. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has also been shown to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in the lab. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione is also stable and can be stored for extended periods without degradation. However, 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione also has limited toxicity data, and its safety profile is not well-established.
将来の方向性
There are several future directions for research on 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione. One direction is to explore the potential of 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Future research could also focus on the development of more efficient synthesis methods for 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione and the optimization of its pharmacokinetic properties. Finally, further studies are needed to establish the safety profile of 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione and its potential side effects in vivo.
Conclusion
In conclusion, 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has a complex mechanism of action that involves multiple pathways, including the inhibition of COX-2, induction of apoptosis, and inhibition of viral replication. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has the potential to be a valuable therapeutic agent in various areas of scientific research.
合成法
The synthesis of 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-chlorophenylacetic acid with thionyl chloride to form 2-chlorophenylacetyl chloride. The second step involves the reaction of 2-chlorophenylacetyl chloride with 1,2-diaminoethane to form the intermediate compound, which is then reacted with 2,3-epoxypropyl methanesulfonate to form 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione. The final product is purified using chromatographic techniques to obtain a high purity compound.
科学的研究の応用
8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to have potential therapeutic applications in various areas of scientific research. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. In addition, 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus.
特性
製品名 |
8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione |
|---|---|
分子式 |
C12H10ClNO4S |
分子量 |
299.73 g/mol |
IUPAC名 |
8-(2-chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H10ClNO4S/c13-8-4-2-1-3-7(8)9-17-5-12(6-18-9)10(15)14-11(16)19-12/h1-4,9H,5-6H2,(H,14,15,16) |
InChIキー |
HUGBQWPDXLPYNP-UHFFFAOYSA-N |
SMILES |
C1C2(COC(O1)C3=CC=CC=C3Cl)C(=O)NC(=O)S2 |
正規SMILES |
C1C2(COC(O1)C3=CC=CC=C3Cl)C(=O)NC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)


![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)

![5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B262136.png)
![4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B262141.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)